Brazilein

Overview

Description

Brazilein is a natural red pigment derived from the heartwood of the Caesalpinia sappan tree. It is a homoisoflavonoid compound known for its vibrant color and various pharmacological properties. Historically, this compound has been used as a dye and in traditional medicine for its therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Brazilein can be synthesized from its precursor, brazilin, through an oxidation process. The oxidation can be achieved using various oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions. The reaction typically involves dissolving brazilin in a suitable solvent like ethanol or methanol and then adding the oxidizing agent slowly while maintaining the temperature around 25-30°C.

Industrial Production Methods: In industrial settings, this compound is often extracted from the heartwood of Caesalpinia sappan using high-performance countercurrent chromatography (HPCCC). This method involves using a solvent system such as chloroform-methanol-water (4:3:2, v/v/v) to separate this compound from other constituents. The process is efficient and yields high-purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form various oxidized derivatives. This reaction is typically carried out using oxidizing agents like potassium permanganate.

Reduction: this compound can be reduced back to brazilin using reducing agents such as sodium borohydride.

Substitution: this compound can participate in substitution reactions where functional groups on the molecule are replaced by other groups. For example, methylation of this compound can occur at the hydroxyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride.

Solvents: Ethanol, methanol, chloroform.

Major Products:

Oxidized Derivatives: Various oxidized forms of this compound.

Reduced Form: Brazilin.

Substituted Products: Methylated this compound.

Scientific Research Applications

Brazilein has a wide range of applications in scientific research due to its diverse pharmacological properties:

Chemistry: Used as a natural dye and in the study of natural product chemistry.

Biology: Investigated for its antioxidant, anti-inflammatory, and antibacterial properties.

Medicine: Explored for its potential anticancer, immunomodulatory, and neuroprotective effects.

Industry: Utilized as a natural colorant in food, cosmetics, and textiles.

Mechanism of Action

Brazilein exerts its effects through various molecular mechanisms:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Activity: It inhibits the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines.

Anticancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Brazilein is closely related to brazilin, its reduced form. Both compounds share similar structures but differ in their oxidation states. This compound is unique due to its vibrant red color and higher stability compared to brazilin. Other similar compounds include:

Brazilin: The reduced form of this compound, colorless and less stable.

Sappan Chalcone: Another bioactive compound found in Caesalpinia sappan with anti-inflammatory properties.

Protosappanin A: A compound with antioxidant and anticancer activities.

This compound stands out due to its diverse pharmacological activities and stability, making it a valuable compound for various applications.

Biological Activity

Brazilein, a natural compound derived from the heartwood of Caesalpinia sappan L., has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its antibacterial, anticancer, antioxidant, and anti-inflammatory effects, supported by various research findings and case studies.

This compound is a flavonoid that exhibits significant biological activity through various mechanisms:

- Antibacterial Activity : this compound has been shown to inhibit the activity of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. In silico studies indicate that this compound binds effectively to the blaCTX-M gene, demonstrating potential as a beta-lactamase inhibitor with a binding energy of -88.1586 kcal/mol, suggesting a stable interaction with the enzyme .

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including colorectal cancer and breast cancer. It enhances apoptosis in T47D cells and inhibits NFκB1/p50 signaling pathways in osteoarthritic conditions .

- Antioxidant Effects : this compound demonstrates strong antioxidant properties by scavenging free radicals such as DPPH- and ABTS- +, which contribute to its anti-inflammatory effects .

Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound revealed its effectiveness against Escherichia coli strains resistant to multiple drugs. The compound's ability to inhibit bacterial growth was confirmed through both in vitro assays and computational modeling .

Anticancer Activity

In a comprehensive review of this compound's anticancer effects, it was found that the compound induces apoptosis in various cancer types. For instance:

- Colorectal Cancer : this compound exhibited significant cytotoxicity, leading to cell death through apoptosis.

- Breast Cancer : It inhibited cell proliferation and induced apoptotic pathways in T47D cells.

- Lung Cancer : Similar effects were observed, highlighting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities of this compound

Properties

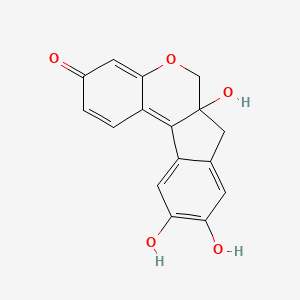

IUPAC Name |

6a,9,10-trihydroxy-6,7-dihydroindeno[2,1-c]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,18-20H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGERTGWKXFAEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C4C=CC(=O)C=C4OCC31O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975425 | |

| Record name | 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-76-0 | |

| Record name | Brazilein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.